3-Carbamimidoylsulfanylpropyl carbamimidothioate;tetrahydrobromide
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Overview
Description
3-Carbamimidoylsulfanylpropyl carbamimidothioate;tetrahydrobromide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of both carbamimidoyl and thioate functional groups, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamimidoylsulfanylpropyl carbamimidothioate;tetrahydrobromide typically involves a multi-step process. One common method includes the reaction of aryl diazonium fluoroborates with aryl isothiocyanates and amines in the presence of a base such as triethylamine (Et3N) at room temperature . This method is advantageous due to its mild reaction conditions and the absence of a catalyst, making it an efficient and environmentally friendly approach.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can optimize the reaction conditions, such as temperature and pressure, to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Carbamimidoylsulfanylpropyl carbamimidothioate;tetrahydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include diazonium salts, isothiocyanates, and amines. The reactions are typically carried out in solvents like dimethylformamide (DMF) under ambient conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-Carbamimidoylsulfanylpropyl carbamimidothioate;tetrahydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in multicomponent reactions.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is used in the production of functional materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3-Carbamimidoylsulfanylpropyl carbamimidothioate;tetrahydrobromide involves its interaction with molecular targets through its functional groups. The carbamimidoyl and thioate groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamimidothioate derivatives, such as S-aryl carbamimidothioates and methyl carbamimidothioate sulfate .
Uniqueness
What sets 3-Carbamimidoylsulfanylpropyl carbamimidothioate;tetrahydrobromide apart is its unique combination of functional groups, which provides a distinct reactivity profile. This makes it particularly valuable in applications requiring specific chemical modifications or interactions.
Properties
IUPAC Name |
3-carbamimidoylsulfanylpropyl carbamimidothioate;tetrahydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4S2.4BrH/c6-4(7)10-2-1-3-11-5(8)9;;;;/h1-3H2,(H3,6,7)(H3,8,9);4*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKGTEOMCHFHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)CSC(=N)N.Br.Br.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Br4N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5442-32-0 |
Source
|
Record name | Carbamimidothioic acid, C,C'-1,3-propanediyl ester, hydrobromide (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-trimethylenebisisothiouronium dibromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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